

Application Notes and Protocols: Lithiation of 2-Bromo-1,3-dichlorobenzene

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Compound of Interest

Compound Name: 2-Bromo-1,3-dichlorobenzene

Cat. No.: B155771

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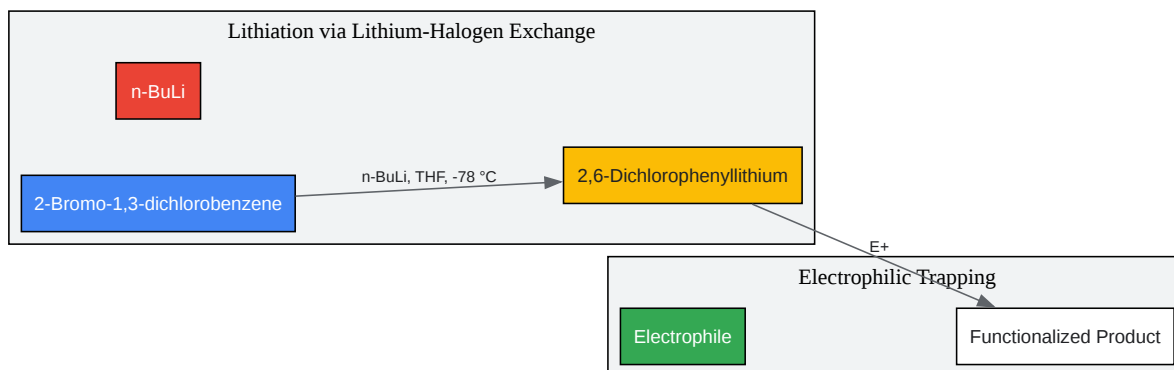
Introduction

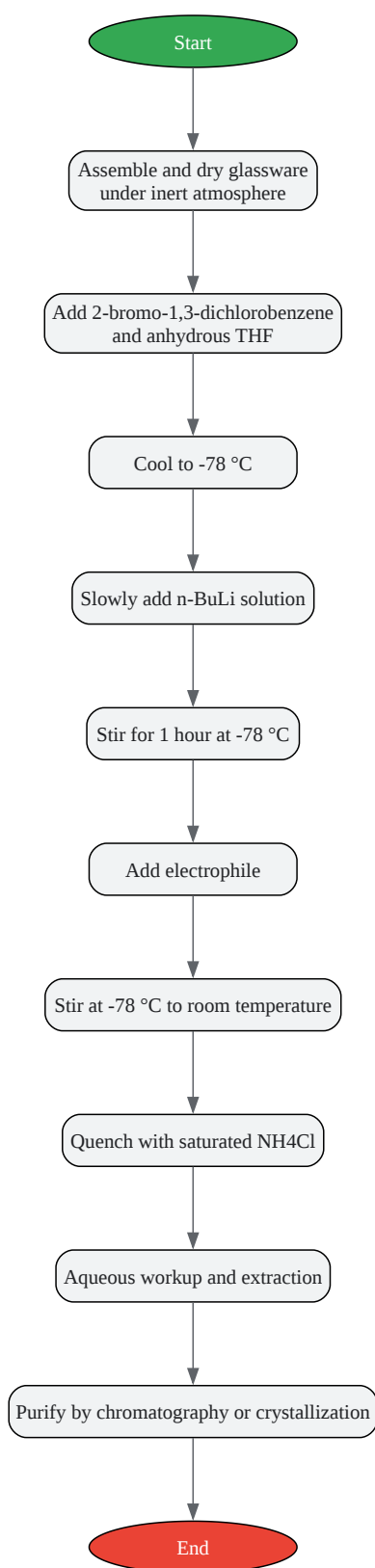
The selective functionalization of polychlorinated aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The lithiation of **2-bromo-1,3-dichlorobenzene** provides a powerful and regioselective method to introduce a wide array of functional groups at the 2-position of the 1,3-dichlorobenzene scaffold, leading to the formation of valuable 2,6-disubstituted chlorinated aromatic intermediates. This is achieved through a lithium-halogen exchange reaction, a rapid and efficient process at low temperatures. The resulting 2,6-dichlorophenyllithium is a potent nucleophile that can be trapped with various electrophiles to generate a diverse library of molecules. These application notes provide detailed protocols for the generation of 2,6-dichlorophenyllithium and its subsequent reaction with common electrophiles, along with a summary of expected yields.

Reaction Principle

The core of this methodology is the lithium-halogen exchange reaction. When **2-bromo-1,3-dichlorobenzene** is treated with an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C), the bromine atom is selectively exchanged for a lithium atom. This selectivity is driven by the greater lability of the C-Br bond compared to the C-Cl bond in this type of exchange. The resulting 2,6-dichlorophenyllithium is a highly reactive intermediate that must be used in situ.

Mandatory Visualizations





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